The compound "1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose" (hereafter referred to as PGG and its analogues) has garnered significant attention in the scientific community due to its potential therapeutic applications. Research has been focused on understanding its synthesis, structure-activity relationships, and its efficacy in various biological activities, including antidiabetic and antitumor effects.
PGG and its analogues have been synthesized and tested for their antidiabetic properties. The compounds have shown promising results in stimulating glucose uptake, which is a key factor in managing diabetes. The ability of these compounds to reduce blood glucose levels without increasing adiposity makes them potential candidates for antidiabetic therapies1.
A derivative of PGG, 4,6-O-benzylidene-D-glucopyranose (BG), has been evaluated in a phase I study for the treatment of solid malignant tumors. The study reported responses in 41.7% of patients with various types of cancer, including lung, gastric, and breast cancers. Remarkably, BG was not cytotoxic in the traditional sense, and complete necrotic liquefaction of the tumor was observed in some cases without damage to surrounding tissues2.
The synthesis of PGG and its derivatives has been a subject of interest in the field of synthetic chemistry. Efficient methods for the stereoselective synthesis of 2-deoxy-α-D-glucopyranosides from 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose have been developed, which are important for the preparation of PGG analogues3. Additionally, a one-stage procedure for α-glucosylation using 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose has been described, which contributes to the understanding of the glucosylation reaction mechanism4.
The synthesis of glycosyl esters of amino acids has been explored, with the preparation of 1-O-(acylaminoacyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranoses being achieved through methods involving imidazole-promoted ester linkage formation. These compounds have potential applications in the development of peptidomimetics and drug discovery5.
The preparation of radiolabeled PGG, specifically 1,2,3,4,6-penta-O-galloyl-[U-14C]-D-glucopyranose, has been achieved. This allows for the tracking and study of the metabolic fate and distribution of PGG in biological systems, which is crucial for pharmacokinetic and pharmacodynamic studies6.
The synthesis of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose typically involves the following steps:
The molecular structure of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose features a glucopyranose ring substituted at five positions with galloyl groups that are further modified with benzyl groups.
1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose can participate in various chemical reactions typical for glycosides:
These reactions can be utilized in synthetic organic chemistry for further modifications or derivatizations.
The biological mechanism of action for 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose has been studied primarily concerning its inhibitory effects on specific enzymes:
The physical and chemical properties of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose include:
Property | Value |
---|---|
Molecular Weight | 2292.52 g/mol |
Melting Point | 59-63°C |
Solubility | Slightly soluble in chloroform |
Appearance | Pale brown solid |
Storage Conditions | -20°C (freezer) |
These properties suggest it is stable under low-temperature storage but requires careful handling due to its complex structure.
1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose has several scientific applications:
The foundational structure of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose comprises a D-glucose unit in its pyranose form (six-membered ring), exclusively adopting the β-anomeric configuration at the C1 position. This configuration dictates that the C1 anomeric hydroxyl group is oriented equatorially, conferring enhanced thermodynamic stability compared to its α-anomer counterpart. The β-linkage is critical for biological recognition processes, particularly in carbohydrate-protein interactions [1] [3].
The chair conformation (⁴C₁) positions all bulky substituents equatorially to minimize steric strain. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the glucopyranose core maintains this conformation even with extensive galloyl substitutions. The molecular formula (C₁₄₆H₁₂₂O₂₆; MW 2292.52 g/mol) reflects the incorporation of five 3,4,5-tri-O-benzylgalloyl units, each contributing significant steric bulk [1] [6].
Table 1: Stereochemical Features of the β-D-Glucopyranose Core
Position | Substituent | Configuration | Stereochemical Role |
---|---|---|---|
C1 | Anomeric oxygen | β-equatorial | Determines anomer identity and stability |
C2–C5 | Ring carbons | Chair (⁴C₁) | Minimizes torsional strain |
C6 | Primary -CH₂OH | Exo-cyclic | Enhances flexibility for esterification |
Each of the five hydroxyl groups of β-D-glucopyranose (positions 1,2,3,4, and 6) is esterified with a 3,4,5-tri-O-benzylgalloyl group. The galloyl moiety (3,4,5-trihydroxybenzoate) is fully protected by benzyl ethers, converting it to 3,4,5-tris(phenylmethoxy)benzoate. This protection strategy prevents hydrogen bonding and increases lipophilicity, which is essential for synthetic applications [1] [6].
The five ester linkages radiate from the glucose core, creating a star-like architecture. Molecular modeling reveals that the benzyl groups project outward, forming a hydrophobic molecular envelope. This arrangement sterically shields the glucose core and creates π-stacking interfaces between adjacent benzyl rings. The steric bulk necessitates conformational adjustments in the glucopyranose ring, evidenced by minor deviations in bond angles (C-O-C ≈ 117°) observed in computational studies [4] [6].
Table 2: Substitution Pattern of Galloyl-Bearing Substituents
Attachment Position on Glucose | Substituent Chemistry | Spatial Orientation | Functional Implication |
---|---|---|---|
1,2,3,4-positions | Ester-linked galloyl groups | Equatorial | Enhanced steric shielding |
6-position | Ester-linked galloyl group | Exo-cyclic | Increased conformational flexibility |
Galloyl hydroxyls (×15) | Benzyl ether-protected (3,4,5-positions) | Radial projection | Hydrophobicity and π-stacking capacity |
Molecular dynamics (MD) simulations elucidate this compound’s inhibitory activity against amyloid-β protein (Aβ) oligomerization. The 3,4,5-tris(phenylmethoxy)benzoate groups form π-π stacking interactions with the N-terminal metal-binding domain of Aβ (residues 1–16), disrupting β-sheet formation. Binding energy calculations indicate strong affinity (−23.4 kcal/mol), primarily driven by van der Waals forces and hydrophobic effects [3] [7].
Docking studies reveal that the compound adopts a cup-like conformation, enveloping Aβ monomers. This prevents dimer-to-tetramer transitions in Aβ₁₋₄₀ and dodecamer formation in Aβ₁₋₄₂, critical neurotoxic intermediates in Alzheimer’s disease. The benzylgalloyl moieties act as "molecular clamps," with their flexibility allowing adaptive binding to polymorphic amyloid structures [3].
Free energy perturbation (FEP) analysis further quantifies the contribution of each galloyl unit:
Table 3: Computational Binding Metrics with Amyloid-β Domains
Interaction Type | Binding Energy (kcal/mol) | Biological Target | Role in Amyloid Inhibition |
---|---|---|---|
π-π stacking | −12.7 ± 1.4 | Aβ Phe4/His6/His13 | Disrupts hydrophobic core formation |
Van der Waals contacts | −8.9 ± 0.8 | Aβ Leu17/Val18 | Prevents β-strand alignment |
Hydrophobic burial | −6.2 ± 0.5 | Aβ Ala2/Ile31 | Blocks inter-peptide aggregation |
Total affinity | −27.8 ± 2.7 | N-terminal domain (Aβ₁₋₄₂) | Suppresses oligomerization |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: